2-Cyanoethyl isothiocyanate

描述

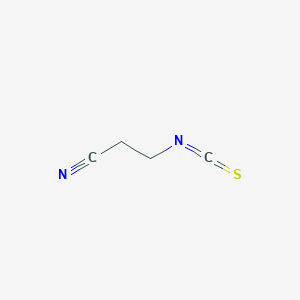

2-Cyanoethyl isothiocyanate is an organic compound with the molecular formula C_4H_4N_2S. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is of significant interest due to its versatile applications in synthetic chemistry, particularly in the synthesis of heterocyclic compounds and as an intermediate in various organic reactions.

准备方法

Synthetic Routes and Reaction Conditions: 2-Cyanoethyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-cyanoethylamine with thiophosgene. The reaction typically proceeds under mild conditions, with the amine reacting with thiophosgene to form the isothiocyanate group.

Another method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then treated with a desulfurizing agent such as cyanuric acid to yield the desired isothiocyanate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of benign solvents and catalytic amounts of amine bases, such as DBU, has been optimized for sustainability .

化学反应分析

Types of Reactions: 2-Cyanoethyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, leading to the formation of thioureas and other derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as imidazoles and thiazoles.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Catalysts: Bases like triethylamine or DBU are often used to facilitate the reactions.

Major Products:

Thioureas: Formed by the reaction with primary or secondary amines.

Heterocycles: Formed through cyclization reactions with appropriate substrates.

科学研究应用

Synthetic Organic Chemistry

1.1 Synthesis of Heterocycles

2-Cyanoethyl isothiocyanate serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of five- and six-membered heterocycles through cyclization reactions. For instance, CEITC can react with hydrazines and diamines to yield triazolinethiones, which exhibit notable pharmacological properties.

| Reaction Type | Reactants | Products | Yield |

|---|---|---|---|

| Cyclization | CEITC + Hydrazine | 1,2,4-Triazole-3-thiones | High |

| Cyclization | CEITC + Diamines | Functionalized Thioureas | Good |

1.2 Role as an Acylating Agent

CEITC acts as an acylating agent in various reactions, facilitating the formation of thioureas and other sulfur-containing compounds. This property is particularly useful in the synthesis of biologically active molecules.

Biochemical Applications

2.1 Modification of Biomolecules

In biochemistry, this compound is used for modifying biomolecules such as proteins and peptides. It allows for the introduction of isothiocyanate groups that can enhance the detection and labeling of these biomolecules.

2.2 Oligonucleotide Synthesis

CEITC is employed in the synthesis of oligonucleotides through the formation of phosphoramidites. This process is vital for producing labeled nucleic acids used in various genetic analyses, including PCR and sequencing techniques.

| Application | Methodology |

|---|---|

| Oligonucleotide Synthesis | Use of CEITC-derived phosphoramidites |

| Protein Labeling | Reaction with amino groups |

Medicinal Chemistry

3.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds synthesized from this compound derivatives. These compounds often contain nitrogen heterocycles known for their therapeutic effects.

3.2 Antioxidant Properties

Research indicates that certain derivatives of CEITC exhibit antioxidant activity, making them candidates for further development in therapeutic applications.

Case Studies

4.1 Synthesis of Antitumor Agents

A study demonstrated the synthesis of novel heterocyclic compounds from CEITC that showed promising antitumor activity in vitro. The synthesized compounds were evaluated for their efficacy against various cancer cell lines, showing significant inhibition rates.

4.2 Development of Fluorescent Probes

Another case involved the use of CEITC in developing fluorescent probes for biological imaging. By modifying oligonucleotides with CEITC-derived groups, researchers achieved enhanced sensitivity in detecting specific nucleic acid sequences.

作用机制

The mechanism by which 2-cyanoethyl isothiocyanate exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects .

相似化合物的比较

Phenyl isothiocyanate: Used in the Edman degradation method for sequencing amino acids in peptides.

Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.

Allyl isothiocyanate: Found in mustard oil, known for its antimicrobial properties.

Uniqueness: 2-Cyanoethyl isothiocyanate is unique due to its cyanoethyl group, which imparts distinct reactivity and properties compared to other isothiocyanates. This makes it particularly useful in the synthesis of specialized heterocyclic compounds and as an intermediate in organic synthesis .

生物活性

2-Cyanoethyl isothiocyanate (CEITC) is a member of the isothiocyanate family, compounds derived from glucosinolates found primarily in cruciferous vegetables. This article reviews the biological activity of CEITC, focusing on its mechanisms of action, potential health benefits, and relevant research findings.

This compound is synthesized through the hydrolysis of glucosinolates, which are naturally occurring compounds in plants like mustard and broccoli. The enzyme myrosinase catalyzes this conversion, leading to the formation of various isothiocyanates, including CEITC. Isothiocyanates are known for their electrophilic nature, allowing them to interact with cellular macromolecules such as proteins and DNA.

The biological activity of CEITC can be attributed to several mechanisms:

- Anticarcinogenic Effects : CEITC has been shown to inhibit the metabolic activation of carcinogens by modulating phase I and phase II biotransformation enzymes. This dual action enhances detoxification pathways while reducing the formation of reactive intermediates that can lead to cancer development .

- Induction of Apoptosis : Research indicates that CEITC can induce apoptosis in cancer cells. This process involves cell cycle arrest and the activation of pro-apoptotic signaling pathways .

- Antimicrobial Activity : CEITC exhibits antimicrobial properties against a range of pathogens, contributing to its potential as a natural preservative in food products .

Research Findings and Case Studies

Several studies have explored the biological activity of CEITC:

- Cell Culture Studies : In vitro studies demonstrated that CEITC inhibits the proliferation of various cancer cell lines, including colorectal and breast cancer cells. The IC50 values indicate effective concentrations for inducing cell death through apoptosis .

- Animal Models : In rodent models, dietary intake of CEITC reduced tumor incidence when exposed to known carcinogens. This suggests a protective effect against cancer development through dietary sources rich in glucosinolates .

- Human Clinical Trials : A clinical trial assessing the effects of isothiocyanates on smokers indicated that compounds like CEITC could potentially inhibit carcinogen activation in humans. Participants showed altered metabolic activation ratios after supplementation with isothiocyanate-rich diets .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

3-isothiocyanatopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c5-2-1-3-6-4-7/h1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXGQEJKDMXLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=S)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172376 | |

| Record name | Isothiocyanic acid, 2-cyanoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18967-32-3 | |

| Record name | Isothiocyanic acid, 2-cyanoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiocyanic acid, 2-cyanoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。